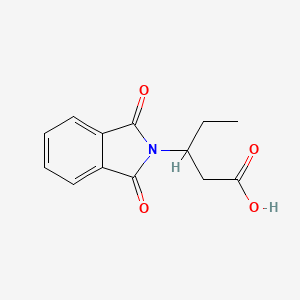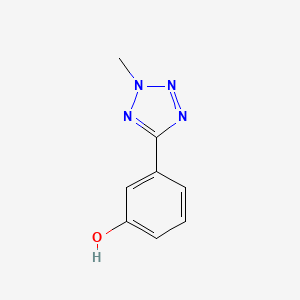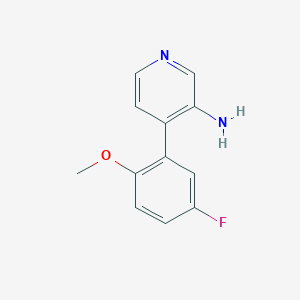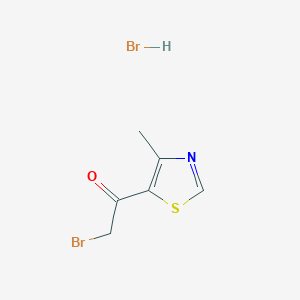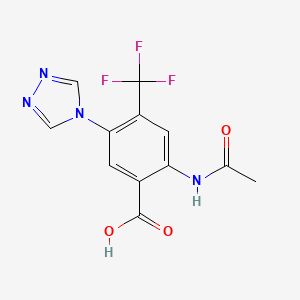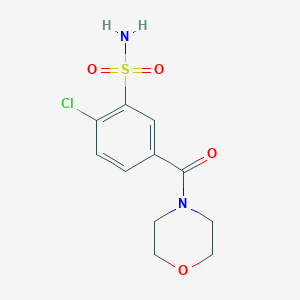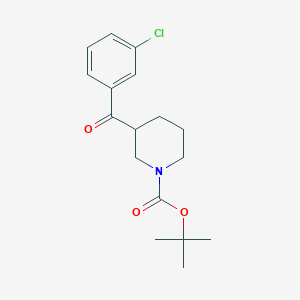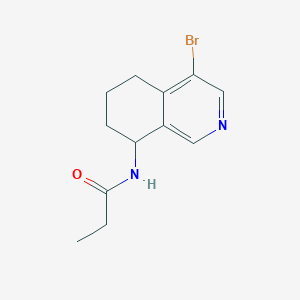
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide
Übersicht
Beschreibung
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is an organic compound with the molecular formula C12H15BrN2O. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural and synthetic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-5,6,7,8-tetrahydroisoquinoline.
Acylation Reaction: The 4-bromo-5,6,7,8-tetrahydroisoquinoline undergoes an acylation reaction with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-5,6,7,8-tetrahydroisoquinoline: The parent compound without the propanamide group.
5,6,7,8-tetrahydroisoquinoline: Lacks the bromo and propanamide groups.
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
Uniqueness
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the propanamide moiety allows for unique interactions with biological targets and chemical reactivity .
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
InChI |
InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
HDHLVCVQEDWFPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1CCCC2=C(C=NC=C12)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

